2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid
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Overview
Description
2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid is an organic compound that belongs to the family of phosphonate-containing amino acids. It is a white crystalline solid with a molecular formula of C7H16NO4P and a molecular weight of 209.2 g/mol. This compound is known for its unique properties, which make it valuable in various scientific research fields, including pharmaceuticals and material science.
Preparation Methods
The synthesis of 2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid involves a multi-step process that requires specialized equipment and expertise. The most commonly used method involves the reaction of L-glutamic acid with trimethylsilyl diazomethane, followed by the addition of diethylphosphonate and subsequent deprotection of the trimethylsilyl group. Alternatively, it can be prepared using a one-pot synthesis approach, which involves the reaction of L-glutamic acid with diethylphosphite and trimethylsilyl azide. After synthesis, the compound can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
Chemical Reactions Analysis
2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acidic and neutral solutions, as the compound is stable in these environments. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid has diverse scientific research applications. In chemistry, it is used as a bioisostere of the neurotransmitter L-glutamate. In medicine, the compound’s stability and resistance to hydrolysis make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid involves its ability to chelate metal ions, which can influence various biochemical pathways. The presence of the phosphonic acid group allows the compound to interact with metal ions, potentially affecting enzyme activity and other molecular targets. This chelation property is crucial for its applications in catalysis and medicinal chemistry.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO4P/c1-3-12-13(2,11)5-4-6(8)7(9)10/h6H,3-5,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXXSPTMNPHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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